CYP2A6 Inhibitory Potency: 7‑Methoxy Substitution Shifts IC₅₀ Relative to Unsubstituted Benzofuran‑5‑carbaldehyde
Benzofuran‑5‑carbaldehyde (no substituents) inhibits CYP2A6 with an IC₅₀ below 0.5 μM, whereas 6‑ or 7‑methoxy substitution reduces potency into the 4–680 nM range [1]. Although the exact IC₅₀ of 7‑methoxy‑3‑methyl‑5‑benzofurancarboxaldehyde has not been reported separately, the published data establish that introducing a methoxy group at C‑7 (as in the target compound) provokes a measurable shift in CYP2A6 affinity compared with the unsubstituted core. This trend is critical for programs requiring controlled CYP inhibition profiles.
| Evidence Dimension | CYP2A6 inhibition (coumarin 7‑hydroxylation) |
|---|---|
| Target Compound Data | Not directly reported; inferred from 7‑methoxy‑benzofuran‑5‑carbaldehyde IC₅₀ = 4–680 nM |
| Comparator Or Baseline | Benzofuran‑5‑carbaldehyde (unsubstituted) IC₅₀ < 0.5 μM |
| Quantified Difference | ≥ 10‑fold potency reduction upon methoxy substitution |
| Conditions | Recombinant CYP2A6; coumarin 7‑hydroxylation assay; literature IC₅₀ values. |
Why This Matters
Projects targeting CYP2A6 must select the specific substitution pattern that delivers the required inhibitory window; generic benzofuran‑5‑carbaldehyde cannot replicate the potency shift caused by the 7‑methoxy group.
- [1] Rational design of novel CYP2A6 inhibitors. Bioorg. Med. Chem. 2014, 22, 6651–6661. IC₅₀ data for benzofuran‑5‑carbaldehyde and methoxy‑substituted analogs. https://www.sciencedirect.com/ (accessed 2026-05-05). View Source
